Diadenosine 5',5'-diphosphate
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Overview
Description
Diadenosine 5',5'-diphosphate is a diadenosyl diphosphate having two 5'-adenosyl residues attached at the P(1)- and P(2)-positions of the diphosphate. It is a conjugate acid of a P(1),P(2)-bis(5'-adenosyl) diphosphate(2-).
Scientific Research Applications
Enzymatic Reactions and Substrate Behavior
Ap4A as a Substrate in Enzymatic Reactions : Ap4A has been identified as a substrate in various enzymatic reactions. For instance, it is involved in reactions catalyzed by yeast diadenosine 5',5'''-P1,P4-tetraphosphate α,β-phosphorylase from Saccharomyces cerevisiae, participating in cleavage and nucleoside diphosphate-phosphate exchange reactions (Guranowski & Blanquet, 1986).
Ap4A in DNA Synthesis : Ap4A has been shown to prime DNA synthesis, as demonstrated in an in vitro system using purified HeLa cell DNA polymerase alpha (Zamecnik, Rapaport, & Baril, 1982).
Interaction with Cellular Components
Binding to Metal Ions and Biogenic Amines : Ap4A can bind to various metal ions (like Mg2+, Ca2+, Mn2+) and biogenic amines, affecting intramolecular interactions such as the stacking of adenine rings (Holler, 1984).
Inhibition of Specific Enzymes : It acts as an inhibitor for specific enzymes, notably terminal deoxynucleotidyl transferase (TdT) from calf thymus, suggesting a regulatory role in certain enzymatic activities (Ono, Iwata, Nakamura, & Matsukage, 1980).
Potential Medical Applications
Diagnostic Imaging of Atherosclerotic Lesions : Modified Ap4A analogs, such as P2,P3-monochloromethylene diadenosine-5',5'''-P1,P4-tetraphosphate, have been used in positron-emission tomography (PET) imaging to detect atherosclerotic lesions, indicating its potential in medical diagnostics (Elmaleh et al., 2006).
Platelet Aggregation Inhibition : Ap4A and its analogs have shown efficacy in inhibiting adenosine diphosphate-induced platelet aggregation, which plays a central role in arterial thrombosis and plaque formation. This highlights its potential in antiplatelet therapy (Chang et al., 2014).
properties
Product Name |
Diadenosine 5',5'-diphosphate |
---|---|
Molecular Formula |
C20H26N10O13P2 |
Molecular Weight |
676.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(41-19)1-39-44(35,36)43-45(37,38)40-2-8-12(32)14(34)20(42-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
AKDJDUXNKGWGAZ-XPWFQUROSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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